molecular formula C9H16N4 B11726712 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine

Katalognummer: B11726712
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: YNJCIERKLQWQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of cyclopentyl ethylamine with a triazole precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:

    Bulk Synthesis: Large quantities of cyclopentyl ethylamine and triazole precursors are reacted in industrial reactors.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazoles.

Wissenschaftliche Forschungsanwendungen

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentyl Ethylamine: A precursor in the synthesis of the triazole compound.

    Other Triazoles: Compounds such as 1,2,4-triazole and its derivatives share similar structural features.

Uniqueness

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific cyclopentyl ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H16N4

Molekulargewicht

180.25 g/mol

IUPAC-Name

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4/c10-9-11-8(12-13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H3,10,11,12,13)

InChI-Schlüssel

YNJCIERKLQWQAL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CCC2=NC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.